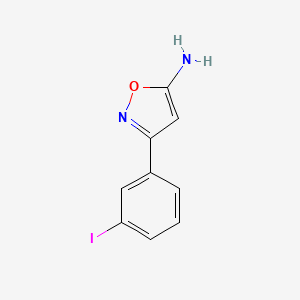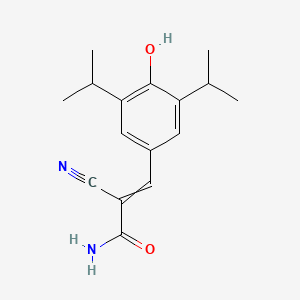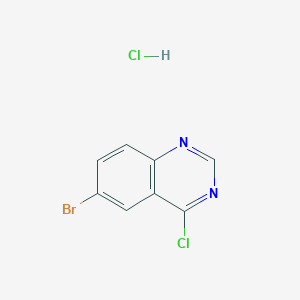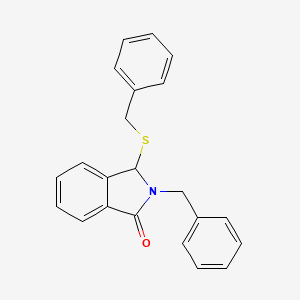
Methyl 3-methyl-4-sulfanylbenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-methyl-4-sulfanylbenzoate is an organic compound with the molecular formula C9H10O2S It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the benzene ring is substituted with a methyl group and a sulfanyl group
准备方法
Synthetic Routes and Reaction Conditions
Methyl 3-methyl-4-sulfanylbenzoate can be synthesized through several methods. One common approach involves the esterification of 3-methyl-4-sulfanylbenzoic acid with methanol in the presence of an acidic catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as zirconium or titanium-based catalysts, can be employed to facilitate the esterification reaction while minimizing by-products and waste .
化学反应分析
Types of Reactions
Methyl 3-methyl-4-sulfanylbenzoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfonyl group using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methyl and sulfanyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Methyl 3-methyl-4-sulfonylbenzoate.
Reduction: 3-methyl-4-sulfanylbenzyl alcohol.
Substitution: Methyl 3-methyl-4-nitrobenzoate or methyl 3-methyl-4-bromobenzoate.
科学研究应用
Methyl 3-methyl-4-sulfanylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
作用机制
The mechanism of action of methyl 3-methyl-4-sulfanylbenzoate involves its interaction with molecular targets such as enzymes or receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the ester group can undergo hydrolysis to release the active benzoic acid derivative, which can further interact with biological targets .
相似化合物的比较
Similar Compounds
Methyl 3-methyl-4-methoxybenzoate: Similar structure but with a methoxy group instead of a sulfanyl group.
Methyl 3-methyl-4-nitrobenzoate: Contains a nitro group instead of a sulfanyl group.
Methyl 3-methyl-4-bromobenzoate: Contains a bromine atom instead of a sulfanyl group.
Uniqueness
Methyl 3-methyl-4-sulfanylbenzoate is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other methyl benzoate derivatives that lack the sulfanyl functionality .
属性
分子式 |
C9H10O2S |
|---|---|
分子量 |
182.24 g/mol |
IUPAC 名称 |
methyl 3-methyl-4-sulfanylbenzoate |
InChI |
InChI=1S/C9H10O2S/c1-6-5-7(9(10)11-2)3-4-8(6)12/h3-5,12H,1-2H3 |
InChI 键 |
JEGUVQNHFCWHAS-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)C(=O)OC)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


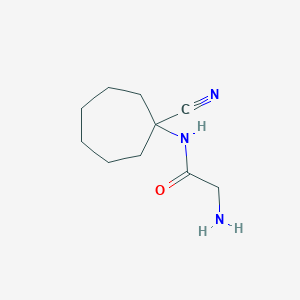
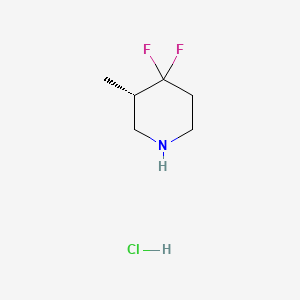
![(5-Chlorothiophen-2-yl)[3-(2,4-dichlorophenyl)oxiran-2-yl]methanone](/img/structure/B12444634.png)
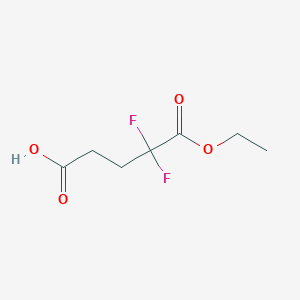
![(2R)-2-[(4R,5R)-5-[(1R)-2-(benzoyloxy)-1-hydroxyethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyethyl benzoate](/img/structure/B12444638.png)
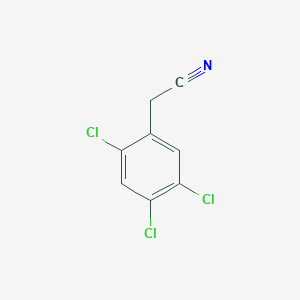
![1-Boc-3-[(piperidin-1-ylethyl)-amino]-pyrrolidine](/img/structure/B12444652.png)
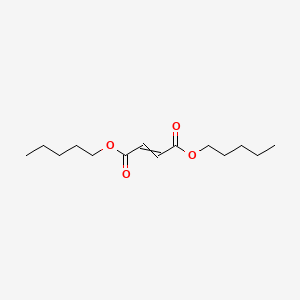
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B12444674.png)
